Z-Tyr-val-OH
Description
Significance of Dipeptides and Peptidomimetics in Biochemical Science
Dipeptides, the smallest peptide units, and their synthetic mimics, known as peptidomimetics, hold considerable importance in the realm of biochemical science. Dipeptides are not merely intermediates in protein digestion and metabolism; they also exhibit a range of biological activities, including taste-enhancing, antibacterial, and nutritional functions. researchgate.net As the primary sources of amino acids, their levels can be indicative of various physiological processes and metabolic disorders. researchgate.net In the pharmaceutical industry, dipeptides are attractive starting points for drug discovery due to their low molecular weight and structural simplicity. researchgate.net
However, natural peptides often have limitations as therapeutic agents, including poor metabolic stability, low bioavailability, and rapid degradation by enzymes. diva-portal.orgresearchgate.net To overcome these drawbacks, researchers design and synthesize peptidomimetics. diva-portal.orgjocpr.com These are molecules that mimic the three-dimensional structure and biological function of a peptide but have modified chemical structures to enhance properties like stability and oral bioavailability. researchgate.netjocpr.com The design of peptidomimetics is a key strategy in modern medicinal chemistry for developing new drugs that can target protein-protein interactions with high specificity and efficacy. jocpr.comnih.gov
Overview of Z-Protected Dipeptides in Research Paradigms
In the chemical synthesis of peptides, it is essential to control the sequence in which amino acids are linked. bachem.comwikipedia.org This is achieved by using "protecting groups" that temporarily block reactive functional groups on the amino acids, preventing unwanted side reactions. bachem.commasterorganicchemistry.com The Carbobenzyloxy (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in 1932, was a foundational amine-protecting group that revolutionized peptide synthesis. wikipedia.orgmasterorganicchemistry.com It is a type of carbamate (B1207046) that can be added to the N-terminus of an amino acid and later removed under specific conditions, such as catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com
Z-protected dipeptides are therefore key intermediates in the stepwise, solution-phase synthesis of longer peptide chains. bachem.comwikipedia.org The Z-group on the N-terminal amino acid ensures that during a coupling reaction, the carboxyl group of the Z-protected amino acid or dipeptide correctly forms a peptide bond with the free amino group of another amino acid. bachem.com The formation of Z-protected dipeptides is a common and well-established step in building complex peptides for research and therapeutic applications. ub.edu
Scope and Research Focus on Z-Tyr-Val-OH
The academic research focus on this compound has been notably centered on its novel enzymatic synthesis. Studies have explored the use of plant-derived proteases as biocatalysts for its formation. frontiersin.orgnih.govfrontiersin.org Specifically, proteases named antiacanthain and granulosain, extracted from the South American fruits Bromelia antiacantha and Solanum granuloso-leprosum respectively, have been successfully used to catalyze the synthesis of this compound. nih.govfrontiersin.orgresearchgate.net
This research is driven by the interest in producing novel antibacterial dipeptides for applications such as food preservation. frontiersin.orgnih.gov The enzymatic synthesis is typically performed under kinetically controlled conditions, using an activated acyl donor substrate, such as N-alpha-[(benzyloxy)carbonyl]-L-Tyr-p-nitrophenyl ester (Z-Tyr-pNO), and L-valine as the nucleophile. nih.govfrontiersin.org Research has focused on optimizing reaction conditions, including the choice of solvent systems (such as liquid-liquid biphasic systems), pH, and the use of both soluble and immobilized enzymes to maximize peptide yield. frontiersin.orgnih.govfrontiersin.org For instance, soluble antiacanthain and granulosain in a 50% v/v ethyl ethanoate medium have been shown to produce this compound with maximal yields of 72% and 60%, respectively. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Full Name | Nα-Carbobenzyloxy-L-Tyrosyl-L-Valine |
| Abbreviation | This compound |
| Molecular Formula | C22H26N2O6 |
| Molecular Weight (m/z) | 414.32 |
Source: researchgate.net
Table 2: Enzymatic Synthesis of this compound - Research Findings
| Biocatalyst | Reaction Medium | Substrates | Max. Peptide Yield (%) |
|---|---|---|---|
| Soluble antiacanthain | 50% v/v ethyl ethanoate in 100 mM Tris-HCl buffer pH 8.0 | Z-Tyr-pNO and Val-OH | 72 ± 0.15 |
| Soluble granulosain | 50% v/v ethyl ethanoate in 100 mM Tris-HCl buffer pH 8.0 | Z-Tyr-pNO and Val-OH | 60 ± 0.10 |
| Glyoxyl-silica immobilized antiacanthain | Almost anhydrous ethyl ethanoate (Xw: 1 × 10−5) | Z-Tyr-pNO and Val-OH | 75 ± 0.13 |
Source: frontiersin.orgnih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Nα-Carbobenzyloxy-L-Tyrosyl-L-Valine | This compound |
| L-Tyrosine | Tyr |
| L-Valine | Val |
| N-alpha-[(benzyloxy)carbonyl]-L-Tyr-p-nitrophenyl ester | Z-Tyr-pNO |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26N2O6 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H26N2O6/c1-14(2)19(21(27)28)24-20(26)18(12-15-8-10-17(25)11-9-15)23-22(29)30-13-16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,29)(H,24,26)(H,27,28)/t18-,19-/m0/s1 |
InChI Key |
UQGCYZMRZVUJAC-OALUTQOASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
sequence |
YV |
Origin of Product |
United States |
Enzymatic Hydrolysis and Proteolytic Interactions of Z Tyr Val Oh
Z-Tyr-Val-OH as a Substrate in Protease Assays
The utility of this compound and its derivatives extends to various biochemical assays designed to probe the function of proteolytic enzymes.
While often studied in the context of enzymatic synthesis, the reaction kinetics involving this compound provide significant insights into enzyme behavior. Research has focused on its synthesis using papain-like peptidases, such as antiacanthain and granulosain, derived from the fruits of Bromelia antiacantha and Solanum granulosum leprosum, respectively. frontiersin.orgnih.gov These studies are typically conducted under kinetically controlled conditions, using an activated acyl donor like N-alpha-[(benzyloxy)carbonyl]-L-Tyr-p-nitrophenyl ester (Z-Tyr-pNO) and L-valine (Val-OH) as the nucleophile. frontiersin.orgnih.gov
The synthesis reactions have been optimized by exploring various parameters, including the reaction medium. For instance, the synthesis of this compound has been successfully carried out in biphasic systems (e.g., 50% v/v ethyl ethanoate in buffer) and in nearly anhydrous organic solvents at 40°C. frontiersin.orgnih.gov In a biphasic system of 50% v/v ethyl ethanoate, soluble antiacanthain and granulosain achieved maximal peptide yields of 72% and 60%, respectively. frontiersin.orgnih.gov
Interestingly, the hydrolytic activity of these enzymes on the dipeptide has also been observed. In time-course studies of the kinetically-controlled synthesis, the enzyme granulosain was found to convert the synthesized this compound back into its hydrolysis product, Z-Tyr-OH, after 30 minutes of reaction. frontiersin.org This demonstrates a reversible interaction where the enzyme can both synthesize and hydrolyze the peptide bond, a key characteristic of protease activity. In contrast, antiacanthain produced a more stable peptide product under similar conditions without significant subsequent hydrolysis. frontiersin.org
Table 1: Enzymatic Synthesis Yields of this compound
| Enzyme | Reaction System | Max. Yield (%) | Reference |
|---|---|---|---|
| Soluble Antiacanthain | 50% v/v ethyl ethanoate/buffer | 72 ± 0.15 | frontiersin.orgnih.gov |
| Soluble Granulosain | 50% v/v ethyl ethanoate/buffer | 60 ± 0.10 | frontiersin.orgnih.gov |
| Immobilized Antiacanthain | Almost anhydrous ethyl ethanoate | 75 ± 0.13 | researchgate.net |
The substrate specificity constant, kcat/Km, is a critical measure of an enzyme's catalytic efficiency and preference for a particular substrate. While specific kcat/Km values for the hydrolysis of the dipeptide this compound are not extensively documented in available literature, related studies provide context. For instance, active site mapping of cysteine proteases like cathepsin B shows a preference for large hydrophobic residues in the P1' position and aromatic amino acids in the S2 subsite, which interacts with the P2 residue of the substrate. hzdr.de
In studies of other proteases, the influence of P1 and P2 residues on kcat/Km is well-established. Chymotrypsin (B1334515), a serine protease, preferentially cleaves substrates with aromatic residues like Tyrosine at the P1 position. tandfonline.com Papain-like cysteine proteases favor hydrophobic residues such as Valine at the P2 position. acs.orgnih.gov The efficiency of the enzymatic synthesis of this compound itself points to a high affinity of the proteases antiacanthain and granulosain for the precursor substrates, which indirectly reflects favorable interactions within the enzyme's active site that would also govern hydrolysis. frontiersin.orgnih.gov
Substrate Recognition and Binding Site Analysis
The interaction between a protease and its substrate is defined by the fit of the substrate's amino acid residues into the enzyme's binding pockets or subsites (S4, S3, S2, S1, S1', S2', etc.). peakproteins.comexpasy.org For this compound, the key residues are Tyrosine at P1 and Valine at P2.
According to the standard nomenclature for protease-substrate interactions, the residues of the substrate are labeled Pn...P2-P1, where cleavage occurs at the P1-P1' bond. peakproteins.comexpasy.org
P1 Residue (Tyrosine): The Tyrosine residue in this compound occupies the S1 subsite of the protease. The S1 pocket of many proteases, including chymotrypsin and certain cathepsins, is large and hydrophobic, readily accommodating aromatic side chains like that of Tyrosine. tandfonline.comnih.gov For example, cathepsin V and cathepsin L show a strong preference for hydrophobic residues at various positions. acs.org
P2 Residue (Valine): The Valine residue fits into the S2 subsite. The S2 pocket is considered a primary determinant of specificity for many papain-like cysteine proteases. nih.gov These enzymes, including cathepsins L and V, demonstrate a strong preference for bulky, hydrophobic residues like Valine, Leucine, and Phenylalanine at the P2 position. acs.orgnih.gov This preference is a crucial factor in the efficient binding and cleavage of substrates.
P4 Residue: The this compound dipeptide does not have a P4 amino acid residue. The N-terminal benzyloxycarbonyl (Z) group acts as a blocking group, occupying the S3 and potentially S4 subsites of the enzyme's active site. This capping influences the binding orientation and can enhance the affinity of the substrate for the enzyme.
The cleavage of this compound is strongly influenced by specific molecular properties.
Hydrophobic Determinants: The binding of this compound is largely driven by hydrophobic interactions. Both the P1 (Tyr) and P2 (Val) residues possess nonpolar side chains that favorably interact with the corresponding hydrophobic S1 and S2 pockets in many proteases. Studies on cathepsins L and V confirm that the P2 position has a strong preference for hydrophobic residues. acs.org This hydrophobicity is a key factor for substrate recognition and subsequent catalysis.
Stereochemical Determinants: Proteolytic enzymes are highly stereospecific, meaning they preferentially bind and act upon one stereoisomer of a substrate. The enzymatic synthesis of this compound is performed using the L-isomers of the amino acids (L-Tyrosine and L-Valine), underscoring the strict stereochemical requirements of the proteases involved. frontiersin.orgconicet.gov.ar This specificity ensures precise orientation of the scissile peptide bond within the catalytic site for efficient hydrolysis or synthesis.
Interaction with Specific Protease Families
The structure of this compound makes it a potential substrate or interacting partner for several major protease families.
Papain-like Cysteine Proteases: This family includes enzymes like papain, bromelain, and various cathepsins. As demonstrated experimentally, proteases from this family, specifically antiacanthain and granulosain, effectively catalyze the synthesis of this compound. frontiersin.orgnih.gov This indicates a strong and specific interaction with the active sites of these enzymes. The preference of this family for a hydrophobic P2 residue (Val) is a key factor in this interaction. acs.orgnih.gov Furthermore, some caspases, which are also cysteine proteases, recognize longer peptides containing the Tyr-Val sequence, such as Z-Tyr-Val-Ala-Asp-pNA for Caspase-1. echelon-inc.com
Serine Proteases: This class includes enzymes like trypsin and chymotrypsin. This compound is a predicted substrate for chymotrypsin-like enzymes. Chymotrypsin exhibits a strong specificity for cleaving peptide bonds following large, aromatic, or hydrophobic amino acids at the P1 position, such as Phenylalanine, Tryptophan, and Tyrosine. tandfonline.compeakproteins.commdpi.com The Tyrosine residue at the P1 position of this compound fits this requirement perfectly.
Metalloproteases: Some metalloproteinases, such as TACE and ADAM10, also show specificity determined by residues around the cleavage site. While their preferences can be complex, studies show TACE favors aliphatic hydrophobic residues at the P1' position, while ADAM10 can accommodate larger residues. nih.gov The interaction of this compound would depend on how its P1 and P2 residues fit into the S1 and S2 pockets of a given metalloprotease.
Serine Proteases (e.g., Alcalase, Chymotrypsin-like Enzymes, Subtilisins)
Serine proteases are a major class of enzymes that utilize a highly reactive serine residue in their active site for catalysis. libretexts.org They are involved in a multitude of physiological processes and are widely used in industrial applications. The interaction of this compound with several key serine proteases highlights their substrate specificity.
Chymotrypsin-like Enzymes: Chymotrypsin is a well-characterized digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. libretexts.orgslideshare.net This specificity is attributed to a hydrophobic pocket in the enzyme's active site that accommodates the aromatic side chain of the P1 residue. libretexts.org Given this preference, this compound, with tyrosine at the P1 position, is a suitable substrate for chymotrypsin and related enzymes. The hydrolysis of such substrates by chymotrypsin proceeds via a "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate. libretexts.orgslideshare.net
Subtilisins (including Alcalase): Subtilisins are a family of serine proteases produced by Bacillus species. nih.gov Alcalase, a commercially available subtilisin preparation, is known for its broad substrate specificity and is used in various industrial processes, including the hydrolysis of food proteins. google.comjst.go.jp Subtilisins, much like chymotrypsin, exhibit a preference for cleaving peptide bonds after large, uncharged residues, particularly aromatic ones like tyrosine. nih.govnih.gov For instance, the subtilisin-like protease from Fictibacillus arsenicus shows a preference for substrates with tyrosine at the P1 position. Studies on model tetrapeptide substrates have demonstrated the endopeptidase activity of Alcalase on peptides containing tyrosine. google.comgoogle.com Therefore, this compound is expected to be readily hydrolyzed by subtilisins.
| Enzyme | Preferred P1 Residues | Likely Hydrolysis of this compound |
|---|---|---|
| Chymotrypsin | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp), Leucine (Leu) libretexts.orgslideshare.net | High |
| Subtilisin (Alcalase) | Aromatic and large hydrophobic residues nih.govnih.gov | High |
Cysteine Proteases (e.g., Caspases, Cathepsins)
Cysteine proteases rely on a cysteine residue's thiol group for their catalytic activity, which also proceeds through a covalent acyl-enzyme intermediate. mdpi.com
Caspases: Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. nih.gov They exhibit high specificity, typically cleaving after an aspartic acid residue at the P1 position. nih.gov However, the specificity can be influenced by residues at other positions (P2, P3, P4). For example, a colorimetric substrate for Caspase-1 is Z-Tyr-Val-Ala-Asp-pNA, indicating that a Tyr-Val sequence can be accommodated in the P4-P3 positions of the substrate-binding site. d-nb.info Direct cleavage of this compound itself by caspases is unlikely due to the absence of the critical P1 aspartate. However, fluorogenic substrates like Z-Tyr-Val-Ala-Asp-AMC are utilized to assay for caspase-1 activity, where cleavage occurs after the aspartate residue. d-nb.infod-nb.info
Cathepsins: Cathepsins are another major group of cysteine proteases, primarily found in lysosomes, and are involved in protein turnover and various pathological conditions. nih.gov Cathepsin B, for example, has been shown to hydrolyze substrates with a tyrosine residue. nih.govresearchgate.net Studies on the S3 subsite specificity of cathepsin B revealed that the enzyme shows a preference for tyrosine at this position. researchgate.net Furthermore, inhibitors designed for cathepsin B have incorporated tyrosine, such as Z-Tyr(I)-aza-alanine derivatives. cnr.it This suggests that cathepsins can accommodate tyrosine within their binding clefts and could potentially hydrolyze this compound.
Metalloproteases (e.g., Thermolysin)
Metalloproteases are a diverse group of enzymes that require a divalent metal ion, typically zinc, for their catalytic activity. nih.gov
Thermolysin: Thermolysin, a heat-stable metalloprotease from Bacillus thermoproteolyticus, preferentially hydrolyzes peptide bonds on the N-terminal side of large hydrophobic amino acids such as leucine, isoleucine, valine, and phenylalanine. researchgate.net However, when acting as a ligase in peptide synthesis, thermolysin shows a preference for hydrophobic amino acids as the carboxyl group donor (the P1 residue). pnas.orgnih.gov In one study, the condensation of Z-Val-OH with an amine component proceeded at a slow rate, suggesting that β-substituted amino acids may not be ideal acyl donors. pnas.org While thermolysin's primary specificity is for the amino group of hydrophobic residues, its efficiency with this compound as a substrate for hydrolysis requires specific investigation, as the preference for the P1' position is the key determinant. The enzyme's ability to catalyze the synthesis of aspartame, which involves L-aspartic acid and the methyl ester of L-phenylalanine, underscores its specificity for hydrophobic residues in the binding site. lsbu.ac.uk
| Enzyme | Primary Hydrolytic Specificity | Observed in Synthesis Reactions |
|---|---|---|
| Thermolysin | Cleaves on the N-terminal side of Leu, Ile, Val, Phe researchgate.net | Prefers hydrophobic L-amino acid as the carboxyl donor pnas.orgnih.gov |
Aspartyl Proteases
Aspartyl proteases, such as pepsin and renin, utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. nih.govebi.ac.uk
These enzymes generally prefer to cleave between two hydrophobic residues. nih.govebi.ac.uk Pepsin, a key digestive enzyme, is most efficient at hydrolyzing peptide bonds between hydrophobic and preferably aromatic amino acids like phenylalanine, tyrosine, and tryptophan. tandfonline.com However, it is reported that pepsin does not hydrolyze bonds containing valine. tandfonline.com This makes the hydrolysis of the Tyr-Val bond in this compound by pepsin unlikely. Similarly, other aspartyl proteases like cathepsin D show a preference for cleaving bonds involving the carboxyl group of a hydrophobic amino acid. karger.com For example, cathepsin D can hydrolyze a synthetic octapeptide containing a Leu-Leu bond. karger.com The specific interaction of this compound with various aspartyl proteases would depend on the precise specificity of each enzyme's binding pocket.
Enzyme Mechanism Elucidation via this compound Analogs
Analogs of this compound are valuable tools for investigating the intricacies of enzyme mechanisms, providing insights into transient states and inhibitory pathways.
Analysis of Hysteretic Behavior and Substrate Inhibition
While direct studies detailing hysteretic behavior or significant substrate inhibition using this compound are limited, the principles can be inferred from studies with similar peptide substrates. Hysteretic behavior, characterized by a lag or burst in the reaction progress curve, can arise from slow conformational changes in the enzyme upon substrate binding or from the slow dissociation of a product. Substrate inhibition occurs when the substrate binds to the enzyme in a non-productive manner at high concentrations, leading to a decrease in reaction velocity. The structural features of this compound, with its bulky Z-group and two hydrophobic residues, could potentially lead to such phenomena with certain proteases, but specific experimental data is needed for confirmation.
Insights into Acyl-Enzyme and Amino-Enzyme Intermediates
The study of this compound and its analogs provides a window into the formation of key catalytic intermediates.
Acyl-Enzyme Intermediates: For serine and cysteine proteases, the catalytic mechanism involves the formation of a covalent acyl-enzyme intermediate. libretexts.orgmdpi.comacs.org In this two-step process, the N-terminal part of the substrate (in this case, Z-Tyr) becomes transiently attached to the active site serine or cysteine, while the C-terminal part (Val-OH) is released. libretexts.orgnih.gov The subsequent hydrolysis of this intermediate by a water molecule releases the Z-Tyr moiety and regenerates the free enzyme. libretexts.org The rate of formation and breakdown of this acyl-enzyme intermediate can be studied using pre-steady-state kinetics, and its stability is influenced by interactions between the enzyme and the peptide substrate. researchgate.net For example, extending the peptide chain of a substrate can have a greater effect on the acylation step than on the deacylation step. researchgate.net The direct crystallographic observation of an acyl-enzyme intermediate has been achieved for enzymes like elastase, providing a static picture of this transient state. nih.gov
Amino-Enzyme Intermediates: Unlike serine and cysteine proteases, the mechanism of metalloproteases like thermolysin and aspartyl proteases does not typically involve a covalent acyl-enzyme intermediate. pnas.orgmdpi.com Instead, they are thought to function through a general acid-base catalytic mechanism, where a water molecule, activated by the zinc ion and/or acidic residues, directly attacks the scissile peptide bond. pnas.orgahajournals.org Therefore, the concept of a stable amino-enzyme intermediate, where the amine part of the substrate would be covalently bound, is not applicable to the action of these enzyme classes on this compound.
Advanced Spectroscopic and Structural Elucidation of Z Tyr Val Oh
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For a dipeptide like Z-Tyr-Val-OH, NMR can reveal detailed information about its conformation, which is crucial for understanding its chemical behavior.
Chemical Shift Analysis for Conformational Characterization
The chemical shifts of protons (¹H) and carbons (¹³C) in an NMR spectrum are highly sensitive to their local electronic environment, which is in turn influenced by the molecule's conformation. In this compound, the chemical shifts of the amide protons, alpha-protons, and side-chain protons can indicate the preferred rotational states (rotamers) around the various single bonds.
Table 1: Representative ¹H NMR Chemical Shifts for Dipeptides in a Random Coil Conformation This table is illustrative and shows typical chemical shift ranges for the constituent amino acids in a peptide. Actual values for this compound may vary.
| Proton Type | Tyrosine (Tyr) Residue | Valine (Val) Residue | Benzyloxycarbonyl (Z) Group |
|---|---|---|---|
| Amide NH | ~8.1 ppm | ~8.3 ppm | - |
| Alpha-H | ~4.4 ppm | ~4.2 ppm | - |
| Beta-H | ~2.9, ~3.1 ppm | ~2.2 ppm | - |
| Aromatic-H | ~6.7 (ortho), ~7.1 (meta) ppm | - | ~7.3-7.4 ppm |
| Gamma-H | - | ~0.9 ppm (diastereotopic) | - |
| Benzyl-CH₂ | - | - | ~5.1 ppm |
Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Proximity
Nuclear Overhauser Effect (NOE) spectroscopy, particularly the 2D NOESY experiment, is instrumental in determining the spatial proximity of protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. researchgate.net For this compound, NOESY can provide crucial distance restraints to define its three-dimensional structure. researchgate.net
Key NOE cross-peaks that would be expected and would be informative include:
Intra-residue NOEs: Between the alpha-proton and the side-chain protons of the same amino acid, which helps to define the side-chain conformation.
Sequential NOEs: Between the amide proton of the valine residue and the alpha-proton of the tyrosine residue. This type of NOE is a hallmark of peptide structures and confirms the amino acid sequence. researchgate.net
Inter-residue NOEs: Between the side-chain protons of tyrosine and valine, which would indicate a folded or compact conformation where the side chains are in close proximity.
NOEs involving the Z-group: Cross-peaks between the benzyloxycarbonyl group's aromatic protons and the tyrosine side-chain protons could reveal the orientation of the protecting group relative to the peptide backbone.
Application of Chemical Shift Index (CSI) for Secondary Structure Assessment
The Chemical Shift Index (CSI) is a simple yet effective method for identifying protein secondary structure by comparing the observed ¹Hα chemical shifts to their corresponding "random coil" values. conicet.gov.arrsc.org A downfield shift relative to the random coil value is indicative of a β-strand conformation, while an upfield shift suggests a helical conformation. rsc.org The CSI method can be extended to ¹³C backbone shifts for a more robust, consensus-based prediction. researchgate.net
For a dipeptide like this compound, the concept of a stable secondary structure (like a helix or a strand) is less applicable than for a larger polypeptide. However, the CSI can still provide insights into the local conformational preferences of the peptide backbone. For example, a CSI value of +1 for both the tyrosine and valine alpha-protons might suggest a tendency to adopt an extended, β-strand-like conformation. Conversely, a value of -1 might indicate a turn-like structure. Without experimental data, a definitive CSI analysis cannot be performed.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is an essential analytical technique for confirming the molecular weight and verifying the amino acid sequence of peptides.
High-Resolution Mass Analysis for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. For this compound, electrospray ionization (ESI) is a common method to generate gas-phase ions. The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value.
Table 2: Molecular Formula and Mass of this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ |
|---|
| This compound | C₂₂H₂₆N₂O₆ | 414.1791 | 414.32 |
The observed mass of approximately 414.32 Da in mass spectrometry experiments confirms the successful synthesis and purification of the dipeptide.
Fragmentation Pattern Analysis for Sequence Verification
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the [M+H]⁺ of this compound) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type ions, which allows for the determination of the amino acid sequence.
For this compound, the expected fragmentation would involve the cleavage of the peptide bond between tyrosine and valine. Additionally, characteristic fragmentation of the N-terminal benzyloxycarbonyl (Z) protecting group would be observed. Studies on N-Z protected amino acids and peptides have shown that a characteristic fragmentation pathway is the loss of benzyl (B1604629) alcohol (C₇H₈O, 108 Da) or the loss of CO₂ (44 Da) from the carbamate (B1207046) moiety.
Table 3: Predicted MS/MS Fragmentation Ions for [this compound + H]⁺ This table is illustrative and based on general fragmentation rules for protected peptides. The m/z values are monoisotopic.
| Ion Type | Fragment | Sequence | Calculated m/z |
|---|---|---|---|
| Precursor | [M+H]⁺ | This compound | 415.19 |
| b-ion | b₁ | Z-Tyr | 329.14 |
| y-ion | y₁ | Val-OH | 118.09 |
| Internal | - | Tyr | 164.07 |
| Neutral Loss | [M+H - H₂O]⁺ | - | 397.18 |
| Neutral Loss | [M+H - C₇H₈O]⁺ | Loss of benzyl alcohol | 307.11 |
Isotopic Labeling Studies for Structural Insights
Isotopic labeling is a powerful technique used extensively in nuclear magnetic resonance (NMR) spectroscopy and other analytical methods to simplify complex spectra and gain specific structural and functional information about molecules like peptides. nih.govckisotopes.com In this approach, atoms within the molecule of interest are selectively replaced with their heavier, less abundant isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). oup.com This selective incorporation "turns on" or "turns off" specific signals in the spectrum, alleviating problems of signal overlap and enabling precise resonance assignment. researchgate.net
For a dipeptide such as this compound, selective labeling of either the tyrosine or valine residue can provide unambiguous information about the local environment and conformation of that specific residue. For instance, by growing an expression system on a minimal medium supplemented with a ¹³C-labeled or ¹⁵N-labeled tyrosine or valine, the isotope is incorporated specifically into that amino acid during peptide synthesis. ckisotopes.com
This methodology is crucial for several reasons:
Spectral Simplification: In a complex spectrum, selectively labeling one amino acid type drastically reduces the number of signals, making it easier to analyze. ckisotopes.com
Resonance Assignment: It provides a direct method for assigning specific NMR signals to the corresponding atoms in either the tyrosine or valine residue.
Conformational Analysis: Isotope-edited NMR experiments can be used to measure distances and dihedral angles involving the labeled atoms, providing high-resolution details about the peptide's three-dimensional structure in solution.
Interaction Studies: It allows researchers to precisely identify which parts of the peptide are involved in interactions with other molecules by observing changes in the chemical shifts of the labeled atoms.
Problems with isotope scrambling, where the label is unintentionally transferred to other amino acids, can be minimized by using auxotrophic E. coli strains that are deficient in the biosynthetic pathways of certain amino acids. nih.gov
Table 1: Potential Isotopic Labeling Schemes for this compound
| Labeling Strategy | Labeled Precursor | Target Residue | Expected Outcome | Application |
|---|---|---|---|---|
| Selective ¹⁵N Labeling | L-[¹⁵N]-Tyrosine | Tyrosine | ¹⁵N is incorporated into the amide and amino groups of the Tyrosine residue. | Simplifies ¹H-¹⁵N HSQC spectra for unambiguous assignment of Tyrosine's backbone amide proton. |
| Selective ¹³C Labeling | L-[U-¹³C₆]-Tyrosine | Tyrosine | All six carbon atoms of the aromatic ring of Tyrosine are labeled. | Allows for detailed analysis of the aromatic side-chain conformation and its interactions. |
| Selective ¹⁵N Labeling | L-[¹⁵N]-Valine | Valine | ¹⁵N is incorporated into the amide group of the Valine residue. | Facilitates assignment of the Valine amide proton and analysis of its local environment. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. psu.eduphotophysics.com It is a highly sensitive technique for investigating the secondary and tertiary structure of peptides and proteins in solution. psu.edu Chiral molecules exhibit a CD signal when they contain one or more light-absorbing groups, known as chromophores, that are either intrinsically chiral or located in a chiral environment. photophysics.com
In the dipeptide this compound, several chromophores contribute to the CD spectrum across different wavelength regions:
Far-UV Region (190-250 nm): The absorption in this region is dominated by the peptide bond's n→π* (around 220 nm) and π→π* (around 190 nm) electronic transitions. The resulting CD signal is highly sensitive to the peptide backbone conformation, providing insights into the presence of regular secondary structures like α-helices or β-sheets, or in the case of a short peptide, turns or random coil structures. psu.edu
Near-UV Region (250-320 nm): This region is dominated by the aromatic side chain of the tyrosine residue (Lₐ and Lₑ transitions). psu.edumdpi.com The signal is sensitive to the local environment of the tyrosine, including its conformation (rotational angles χ₁ and χ₂) and its interactions with other parts of the molecule or the solvent. mdpi.com The presence of a signal in this region provides information about the tertiary structure and the specific arrangement of the aromatic side chain. psu.edu
Table 2: Interpretation of CD Spectral Regions for this compound
| Spectral Region | Wavelength Range | Dominant Chromophore(s) | Structural Information |
|---|---|---|---|
| Far-UV | 190-250 nm | Peptide amide bond | Backbone conformation (e.g., β-turn, random coil). |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mvpsvktcollege.ac.in When a molecule is exposed to IR radiation, it absorbs energy and transitions to a higher vibrational energy level. The specific wavelengths absorbed depend on the types of atoms and chemical bonds present. mvpsvktcollege.ac.in
The structure of this compound contains a variety of functional groups, each with a characteristic absorption band in the IR spectrum. This allows for a comprehensive characterization of the molecule's chemical composition. The key functional groups and their expected IR absorptions are:
Carboxylic Acid (O-H and C=O): This group gives rise to a very broad and strong O-H stretching band, typically in the 2500-3500 cm⁻¹ region. core.ac.uk The C=O stretching vibration appears as a strong band around 1710 cm⁻¹. mvpsvktcollege.ac.incore.ac.uk
Amide (N-H and C=O): The peptide bond shows an N-H stretching vibration in the 3200-3600 cm⁻¹ range and a strong C=O stretching vibration (Amide I band) between 1650-1800 cm⁻¹. core.ac.uk
Carbamate (N-H and C=O): The benzyloxycarbonyl (Z) protecting group also contains an amide-like linkage. Its C=O stretch is typically observed in the 1690-1720 cm⁻¹ range, often overlapping with other carbonyl signals.
Phenol (O-H): The tyrosine side chain features a phenolic hydroxyl group, which exhibits a strong, broad O-H stretching band around 3200-3600 cm⁻¹ when hydrogen-bonded. core.ac.uk
Aromatic Ring (C=C and C-H): The tyrosine ring shows C=C stretching absorptions in the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. mvpsvktcollege.ac.in
Aliphatic Groups (C-H): The valine side chain and other parts of the molecule have aliphatic C-H bonds, which show stretching vibrations in the 2850-3000 cm⁻¹ range. mvpsvktcollege.ac.in
By analyzing the presence, position, and shape of these absorption bands, IR spectroscopy provides definitive confirmation of the functional groups present in this compound, serving as a crucial tool for structural verification. diva-portal.orgacs.org
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|---|
| Carboxylic Acid | O-H | Stretch | 2500 - 3500 | Strong, very broad |
| C=O | Stretch | ~1710 | Strong | |
| Phenol | O-H | Stretch | 3200 - 3600 | Strong, broad (H-bonded) |
| Amide (Peptide) | N-H | Stretch | 3200 - 3600 | Medium |
| C=O | Stretch (Amide I) | 1650 - 1800 | Strong | |
| Carbamate (Z-group) | C=O | Stretch | 1690 - 1720 | Strong |
| Aromatic Ring | =C-H | Stretch | 3000 - 3100 | Medium to weak |
| C=C | Stretch | 1400 - 1600 | Variable, multiple bands |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tyrosine |
| Valine |
| Phenylalanine |
| Carbon-13 |
| Nitrogen-15 |
| Deuterium |
Computational Chemistry and Molecular Simulation Studies of Z Tyr Val Oh Interactions
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. For Z-Tyr-Val-OH and related peptides, MD simulations offer a window into their dynamic behavior, binding affinities, and the influence of the surrounding environment.
Analysis of Conformational Flexibility and Dynamics
The conformational flexibility of peptides is crucial for their biological function. MD simulations allow for the analysis of how peptides like those containing Tyr-Val sequences explore different shapes or conformations over time.
The flexibility of a peptide is also influenced by its sequence and the surrounding environment. For instance, the activation loop in protein kinases, which is a flexible motif of about 20 residues, shows significant sequence variation that impacts its conformational landscape. nih.gov Unbound proteins exhibit structural fluctuations, and upon binding to another protein, side chains can undergo conformational changes. arxiv.org However, studies have shown that only about one-fifth of the interface residues in a protein complex change their rotamer (side-chain conformation) upon binding, with the rest undergoing minor local adjustments. arxiv.org
The analysis of conformational flexibility often involves projecting the dynamic trajectories of the molecule onto its normal modes, which allows for the study of motions at different time scales. researchgate.net For a comprehensive understanding of a peptide's conformational space, extensive sampling is necessary, which can be achieved through long-duration MD simulations. plos.org
Investigation of Protein-Ligand Binding Affinity and Stability
MD simulations are instrumental in investigating the binding affinity and stability of ligands like this compound to their protein targets. These simulations can predict the binding free energy, which is a measure of the strength of the interaction between a ligand and a protein. scitechnol.com
The stability of a ligand within the active site of a receptor can be assessed using Root Mean Square Deviation (RMSD) analysis. For example, in a study of tripeptides binding to the KOR receptor, the RMSD of the H-D-Tyr-Val-Val-OBz tripeptide stabilized after 4 nanoseconds of simulation, indicating a stable binding pose. mdpi.com The interactions stabilizing the complex can be diverse, including hydrogen bonds, ionic interactions, and hydrophobic interactions. mdpi.comnih.gov For instance, the H-D-Tyr-Val-Val-OBz tripeptide forms numerous hydrogen bonds and ionic interactions with the Asp138 residue of the KOR receptor, as well as hydrophobic interactions with Tyr139 and Trp287. mdpi.com
The binding affinity can be quantified by calculating the free energy of binding. Various computational methods, such as molecular mechanics/generalized Born surface area (MM/GBSA), are used to rescore docking poses and predict binding affinities. acs.org The accuracy of these predictions can be high, with some models achieving a Pearson correlation coefficient of over 0.8 between predicted and experimental values. acs.orgoup.com
The development of novel scoring functions and machine learning approaches, such as the ComBind scoring function, which considers other ligands known to bind the same target, has further improved the accuracy of binding pose and affinity predictions. pnas.org These advanced methods leverage both physics-based and data-driven modeling to provide more reliable predictions of protein-ligand interactions. pnas.org
Table 1: Key Interactions and Stability Metrics from MD Simulations
| Ligand | Receptor | Key Interacting Residues | Stability Metric (RMSD) | Reference |
| H-D-Tyr-Val-Val-OBz | KOR | Asp138, Tyr139, Trp287 | Stabilizes after 4 ns | mdpi.com |
| H-D-Tyr-Val-Trp-OBz | KOR | Asp138 | Generally stable | mdpi.com |
| H-D-Tyr-D-Val-Val-OBz | KOR | Asp138, Tyr320, Val108, Trp287, His291 | Stable pose | mdpi.com |
| H-D-Tyr-Val-Val-O-(3-Br)-Bz | KOR | Asp138, Gln115, Ile294, Val118, His291 | Most stable profile | mdpi.com |
Characterization of Solvent Effects on Molecular Behavior
The solvent environment plays a critical role in the structure, dynamics, and function of biomolecules. MD simulations can explicitly model solvent molecules, providing a detailed picture of their influence on peptide behavior. aip.org
The conformational ensembles of molecules are strongly influenced by the surrounding medium. For example, intramolecular hydrogen bonds are favored in nonpolar solvents, while they are generally disfavored in polar solvents like water. aip.org The solvent can affect the rate of intramolecular reactions, such as hydrogen-atom transfer. In a study of a tyrosine-benzophenone dyad, the reaction rates were found to be strongly dependent on the solvent, with opposite effects observed in protic and nonprotic solvents. researchgate.net This was attributed to specific solvent-solute interactions, including hydrogen bonding of the tyrosine to the solvent. researchgate.net
MD simulations have shown that solvent effects are particularly important for the slower motions of proteins (below approximately 1 ps⁻¹), while being negligible for faster motions. researchgate.net The presence of a solvent can dampen the internal motions of a protein, although the primary source of friction is often the protein itself. researchgate.net
In aqueous solutions, water molecules can form hydrogen bonds with the peptide, influencing its conformation and stability. For instance, in a study of the RGD peptide, it was found that more water molecules interact with the peptide at body temperature (310 K) compared to 0 K, leading to a rotation of amino acid groups and an increase in the strength of O-H hydrogen bonds due to peptide-water interactions. mdpi.com The simulation of peptides in explicit water is crucial for accurately capturing their folding and dynamics. plos.org
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein.
Prediction of Binding Poses within Receptor Pockets
Molecular docking algorithms simulate the binding process between a ligand and a receptor, predicting the most likely binding poses. researchgate.net The accuracy of these predictions is often evaluated by the root-mean-square deviation (RMSD) between the predicted pose and a known experimental structure. d-nb.info
Docking studies can identify key interactions that stabilize the ligand in the receptor's binding pocket. For example, in a study of tripeptides designed as KOR ligands, docking simulations predicted that the N-terminal group of tyrosine in H-D-Tyr-D-Val-Val-OBz is involved in a hydrogen bond with Asp138 and a water molecule. mdpi.com The benzyl (B1604629) ring of the ligand was predicted to form a π-π stacking interaction with Tyr320 and hydrophobic contacts with Val108 and Trp287. mdpi.com
The process of docking involves preparing the protein and ligand structures, often using tools like AutoDock Tools (ADT), which assigns charges and polar hydrogens. nih.gov A grid box is then defined around the binding site to guide the docking simulation. nih.gov The performance of docking can be improved by using multiple docking routines and by considering the flexibility of the receptor. nih.gov
Table 2: Predicted Binding Interactions from Molecular Docking
| Ligand | Receptor | Predicted Interacting Residues | Interaction Type | Reference |
| H-D-Tyr-D-Val-Val-OBz | KOR | Asp138, Tyr320, Val108, Trp287, His291 | Hydrogen bond, π-π stacking, hydrophobic contact | mdpi.com |
| Galangin | COX-II | VAL-349, TYR-385 | Hydrogen bond | japtronline.com |
| Rutin | COX-I | THR-89, PRO-84, LYS-468, GLY-471, PHE-470 | Hydrogen bond | japtronline.com |
Scoring and Ranking of Ligand-Receptor Interactions
A crucial part of molecular docking is the scoring function, which estimates the binding affinity for each predicted pose and ranks them. pnas.org The docking score is typically expressed in terms of free energy of binding, with more negative values indicating stronger binding. scitechnol.comunpatti.ac.id
Different docking programs use various scoring functions. For example, AutoDock Vina uses a scoring function to calculate the negative Gibbs free energy (ΔG) scores. scitechnol.com Other methods, like GOLD and FlexX, also provide scoring functions to rank ligand poses. nih.gov Consensus scoring, which combines the results from multiple scoring functions, can improve the reliability of the predictions. rsc.org
In a study of tripeptides, the docking score for the sequence D-Tyr-L-Val-L-Val-OBz was found to be the best, leading to its selection as a lead compound for further optimization. nih.gov The estimated free energy of binding for a series of chalcone (B49325) derivatives against tyrosinase ranged from -8.08 to -4.27 kcal/mol. researchgate.net
The ranking power of a scoring function is its ability to accurately rank known ligands based on their binding affinity. arxiv.org This is a critical aspect for the successful application of docking in virtual screening campaigns to identify new potential drug candidates. arxiv.org
Intermolecular Interaction Analysis of this compound
Computational and molecular simulation studies provide a microscopic view of the intermolecular forces that govern the behavior of the dipeptide N-Carbobenzoxy-L-tyrosyl-L-valine (this compound). These non-covalent interactions are fundamental to its structure, aggregation properties, and interactions with biological targets. The analysis focuses on hydrogen bonding, hydrophobic effects, and various other non-covalent forces.
Characterization of Hydrogen Bonding Networks
Hydrogen bonds are critical in defining the conformational preferences and interaction patterns of peptides. nih.gov In this compound, several functional groups can act as hydrogen bond donors and acceptors, leading to the formation of complex intra- and intermolecular networks. usp.brnih.gov The primary sites for hydrogen bonding include the N-H group of the peptide backbone, the C=O of the urethane (B1682113) and peptide bonds, the terminal carboxylic acid group, and the phenolic hydroxyl group of the tyrosine side chain. researchgate.netmdpi.com
Computational studies on similar peptide structures reveal that interchain hydrogen bonds, such as those involving valine amide protons (N-HVal···O=C), are crucial for stabilizing assemblies. pnas.org The energy of such hydrogen bonds has been estimated to be approximately 2-3 kcal/mol. pnas.org The geometry of these bonds is also well-defined; for instance, the median distance for hydrogen bonds between amide NH donors and carbonyl acceptors is around 2.9 Å. nih.gov
In crystal structures of related molecules, like N-triphenylacetyl-l-tyrosine, all available oxygen atoms are often involved in O-H···O hydrogen bonds, forming extensive chains that dictate the crystal packing. mdpi.com Molecular dynamics simulations of peptides containing tyrosine and valine frequently show the formation of stable hydrogen bond networks with surrounding molecules, including water or receptor site residues. mdpi.comnih.gov These networks are not static but are dynamic, with bonds forming and breaking on a picosecond to nanosecond timescale.
| Donor/Acceptor Group | Type | Potential Interaction Partners |
| Tyrosine -OH | Donor & Acceptor | Water, Carbonyl groups, other hydroxyl groups |
| Valine -NH (amide) | Donor | Carbonyl groups (peptide, urethane, acid) |
| Carboxylic Acid -OH | Donor | Carbonyl groups, Hydroxyl groups, Water |
| Carboxylic Acid C=O | Acceptor | Amide -NH, Hydroxyl -OH groups |
| Urethane C=O | Acceptor | Amide -NH, Hydroxyl -OH groups |
| Peptide C=O | Acceptor | Amide -NH, Hydroxyl -OH groups |
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound.
Quantification of Hydrophobic Interactions
Hydrophobic interactions are a major driving force for the folding and association of molecules in aqueous environments. diva-portal.org In this compound, the primary hydrophobic moieties are the benzyl group of the N-terminal protection, the aromatic side chain of tyrosine, and the isobutyl side chain of valine. thescipub.com These nonpolar groups tend to associate to minimize their contact with water, a process that is entropically favorable. diva-portal.org
Computational studies quantify the contribution of hydrophobic interactions to molecular stability. The transfer of nonpolar groups from water to a nonpolar solvent provides an estimate of this hydrophobic contribution. For instance, burying a single methylene (B1212753) group (–CH2–) upon folding contributes, on average, 1.1 ± 0.5 kcal/mol to a protein's stability. lu.se The larger hydrophobic groups in this compound would therefore be expected to make significant energetic contributions to its association and folding. Studies on protein-receptor interactions have shown that residues like Valine and Tyrosine are indispensable for binding, primarily through the formation of hydrophobic contacts within receptor pockets. nih.gov Molecular dynamics simulations of related peptides confirm that hydrophobic interactions with residues like valine play a key role in stabilizing ligand-receptor complexes. mdpi.com
| Hydrophobic Group | Residue/Moiety | Estimated Energetic Contribution |
| Isobutyl Group | Valine | Contributes significantly to hydrophobic clustering. lu.senih.gov |
| Phenyl Group | Tyrosine Side Chain | Major contributor to hydrophobic and stacking interactions. thescipub.comlu.se |
| Benzyl Group | Z-protecting group | Contributes to overall hydrophobicity and potential stacking. |
Table 2: Key Hydrophobic Groups in this compound and their Energetic Significance.
Analysis of Pi-Pi Stacking and Other Non-Covalent Interactions
The aromatic rings of the benzyloxycarbonyl group and the tyrosine side chain in this compound are capable of engaging in π-π stacking interactions. nih.gov These interactions are a significant non-covalent force that influences the conformation and assembly of aromatic-containing molecules. rsc.org Computational and crystallographic studies on a closely related dipeptide, N-Cbz-Val-Tyr-OMe, have identified several geometries for these interactions, including parallel-displaced, T-shaped, and L-shaped orientations. nih.gov Quantum calculations indicate that T-shaped and offset stacked conformations are often energetically preferred over a direct face-to-face arrangement due to reduced electron repulsion. nih.gov The typical centroid distance for a T-shaped interaction between a phenyl ring and a phenylalanine residue is between 5.0 and 5.6 Å. nih.gov
Beyond neutral π-π stacking, the tyrosine ring can participate in cation-π interactions, which are significantly stronger. These occur between the electron-rich π-face of the aromatic ring and a cation. plos.org Quantum chemical calculations have shown these interactions to be 2.5 to 5 times stronger than a typical hydrogen bond, with interaction energies in the range of -40 to -85 kJ/mol. plos.org Such interactions are less affected by the solvation environment compared to salt bridges. plos.org Other non-aromatic π-systems, such as the peptide bonds themselves, can also participate in stacking, forming a common feature in the chemical environment of proteins. elifesciences.org
| Interaction Type | Participating Groups | Geometry/Distance | Estimated Energy |
| π-π Stacking | Tyr Ring, Benzyl Ring | T-shaped, Parallel-displaced nih.govnih.gov | Variable, typically a few kcal/mol |
| Cation-π | Tyr Ring + Cation | Cation perpendicular to π-plane plos.org | -40 to -85 kJ/mol plos.org |
| van der Waals | All atoms | Distance-dependent | Weaker, but collectively significant |
Table 3: Significant Non-Covalent Interactions in this compound.
Electrostatic Potential Mapping and Charge Distribution Effects
An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing crucial insights into its interactive properties. youtube.comwuxiapptec.com The ESP map is generated by calculating the electrostatic potential at the electron density surface of the molecule. wuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and act as electrophile attractors or hydrogen bond acceptors, while regions of positive potential (blue) are electron-poor and attract nucleophiles or are hydrogen bond donors. wolfram.comcumhuriyet.edu.tr
For this compound, an ESP map would reveal distinct charge distributions.
Negative Potential: The most negative regions would be concentrated around the oxygen atoms of the carboxylic acid, the phenolic hydroxyl group, and the carbonyls of the peptide and urethane linkages. cumhuriyet.edu.tr These areas are prime sites for interaction with cations or hydrogen bond donors.
Positive Potential: The most positive potential would be located on the acidic proton of the carboxyl group and the proton of the phenolic hydroxyl group, as well as the amide proton. These sites are susceptible to deprotonation and are strong hydrogen bond donors. wuxiapptec.com
Neutral/Hydrophobic Potential: The aromatic rings and the valine side chain would exhibit a less polarized surface, characteristic of their hydrophobic nature. However, the face of the tyrosine ring possesses a negative quadrupole moment, making it attractive to positive charges in cation-π interactions. researchgate.net
This charge distribution directly influences the molecule's pKa values, its orientation when approaching a binding site, and the nature of the intermolecular forces it forms. wuxiapptec.com
| Molecular Region | Expected Electrostatic Potential | Primary Interaction Role |
| Carboxyl & Phenol Oxygens | Strongly Negative (Red) cumhuriyet.edu.tr | Hydrogen Bond Acceptor, Cation Binding |
| Carbonyl Oxygens (Amide, Urethane) | Negative (Red/Yellow) cumhuriyet.edu.tr | Hydrogen Bond Acceptor |
| Hydroxyl & Amide Hydrogens | Strongly Positive (Blue) cumhuriyet.edu.tr | Hydrogen Bond Donor |
| Aromatic Rings / Alkyl Chains | Near-Neutral (Green) with Negative π-face | Hydrophobic & Stacking Interactions researchgate.net |
Table 4: Predicted Electrostatic Potential Distribution on this compound.
Design, Derivatization, and Functional Modulation Applications in Research
Z-Tyr-Val-OH as a Building Block in Peptide Synthesis
The dipeptide N-Carbobenzyloxy-L-tyrosyl-L-valine (this compound) serves as a valuable building block in the methodical construction of more complex peptides. The benzyloxycarbonyl (Z) group on the tyrosine residue provides a stable, temporary protecting group for the N-terminus. This protection is crucial as it prevents self-polymerization and directs the coupling reaction to the desired amino group of the growing peptide chain during synthesis. peptide.com The presence of a free carboxylic acid group at the C-terminal valine allows for its activation and subsequent coupling to the N-terminus of another amino acid or peptide fragment.
This compound can be incorporated into longer peptide sequences using standard solution-phase or solid-phase peptide synthesis (SPPS) protocols. peptide.com In a typical synthetic cycle, the carboxyl group of this compound is activated using a coupling reagent. This activated dipeptide is then introduced to a resin-bound peptide with a free N-terminal amine, forming a new peptide bond and extending the chain by two amino acid residues in a single step. This approach can be more efficient than the stepwise addition of single amino acids. An example of a more complex peptide that incorporates this sequence is Z-Tyr-Val-Ala-Asp-chloromethylketone (Z-YVAD-CMK), a known inhibitor of caspase-1, demonstrating the successful integration of the Z-Tyr-Val moiety into a functionally active tetrapeptide. chemimpex.com
Peptide libraries are powerful tools for drug discovery and proteomics research, allowing for the screening of millions of compounds to identify ligands for a specific biological target. abclonal.com this compound can be utilized as a core scaffold in the generation of focused or combinatorial peptide libraries. Starting with the this compound dipeptide, diversity can be introduced by coupling a wide array of amino acids or other chemical building blocks to its C-terminus. Alternatively, after deprotection of the Z-group, various moieties can be added to the N-terminal tyrosine. This strategy allows for the systematic exploration of the chemical space around the Tyr-Val motif to optimize binding affinity, selectivity, or other biological activities. chemimpex.compnas.org
Rational Design of this compound Analogs and Derivatives
The rational design of analogs based on the this compound structure is a key strategy for developing molecules with enhanced or novel properties, such as increased stability, potency, or specificity.
Chemical modification of the C-terminus is a common strategy to convert a peptide from a simple binding sequence into a potent enzyme inhibitor. One of the most effective modifications is the introduction of a chloromethylketone (CMK) group. This highly reactive functional group can form a covalent bond with active site residues of specific enzymes, leading to irreversible inhibition. The tetrapeptide Z-Tyr-Val-Ala-Asp-chloromethylketone is a well-documented example where the Tyr-Val sequence is part of a recognition motif for caspases. The CMK group transforms the peptide into a tool for studying the role of these proteases in cellular processes like apoptosis. chemimpex.com
| Derivative Name | Chemical Modification | Application |
| Z-Tyr-Val-Ala-Asp-chloromethylketone (Z-YVAD-CMK) | Addition of a chloromethylketone (CMK) group to the C-terminus. | Irreversible inhibitor of caspase-1, used in apoptosis research. chemimpex.com |
A significant limitation of natural peptides in therapeutic applications is their susceptibility to degradation by proteases. acs.org Peptidomimetics are designed to mimic the structure and function of peptides but with improved pharmacological properties, including enhanced stability. nih.gov For this compound, this can be achieved through several approaches:
Amide Bond Isosteres: The peptide bond between tyrosine and valine is a primary target for proteolytic cleavage. Replacing this amide bond with a non-natural mimic, such as a 1,2,3-triazole, can confer resistance to proteases while maintaining a similar spatial arrangement of the side chains. nih.gov
Side Chain Modification: The side chains of tyrosine and valine can be replaced with non-proteinogenic analogs to probe their role in biological activity. For example, the tyrosine residue could be replaced with a conformationally restrained analog like 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (7-OH-Tic) to investigate the importance of side-chain flexibility for receptor binding. nih.gov This approach helps in understanding structure-activity relationships and designing more potent and selective ligands.
Development of this compound Based Research Probes
Derivatives of this compound can be developed into sophisticated research probes to investigate complex biological systems. These probes are designed to interact with specific targets and report on their presence or activity. The aforementioned Z-YVAD-CMK serves as an activity-based probe for caspases. chemimpex.com Further modifications could be made to create different types of probes. For instance, incorporating a fluorescent tag or a biotin (B1667282) label onto the this compound scaffold would allow for the visualization or isolation of binding partners. Another advanced strategy involves the replacement of the tyrosine with an iodinated tyrosine. nih.gov This modification could enable the development of radio-labeled probes for use in molecular imaging studies, provided the Tyr-Val sequence targets a specific tissue or receptor of interest.
Fluorescent Probes for Biochemical Assays and Imaging
The development of fluorescent probes is crucial for visualizing and quantifying biological processes in real-time. While specific fluorescent probes directly derived from this compound are not extensively documented in publicly available research, the principles of probe design can be applied to its structure. The tyrosine residue is particularly amenable to modification with fluorophores.
Strategies for converting this compound into a fluorescent probe could involve:
Azo Coupling: The phenolic ring of tyrosine can react with diazonium salts to form brightly colored azo compounds, some of which are fluorescent. This reaction is a common method for labeling proteins and peptides.
Ether or Ester Linkage: The hydroxyl group of tyrosine can be derivatized with a fluorophore containing a reactive group such as an alkyl halide or a carboxylic acid, forming a stable ether or ester linkage.
Mannich-type Reactions: The position ortho to the hydroxyl group on the tyrosine ring is susceptible to aminomethylation, which can be used to introduce a fluorophore.
The choice of fluorophore would be critical and would depend on the specific application, with considerations for quantum yield, photostability, and excitation/emission wavelengths. Such probes could be used in various biochemical assays, for example, to monitor enzyme activity where this compound or a derivative is a substrate. nih.gov The change in the fluorescent signal upon enzymatic cleavage would provide a readout of the enzyme's activity. rsc.org
Affinity Probes for Target Identification
Affinity probes are invaluable tools for identifying the cellular targets of bioactive molecules. drughunter.com These probes typically consist of a recognition element (the bioactive molecule), a reactive group for covalent attachment to the target, and a reporter tag for detection and enrichment. This compound can serve as the recognition element in the design of affinity probes, particularly for enzymes that recognize this dipeptide sequence.
Key components of a this compound-based affinity probe would include:
Photoreactive Group: A group such as a diazirine or an aryl azide (B81097) can be incorporated into the this compound structure. researchgate.net Upon photoactivation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. nih.gov
Reporter Tag: A biotin tag or a clickable alkyne/azide handle allows for the subsequent enrichment of the crosslinked protein-probe complex using affinity chromatography (e.g., streptavidin beads) or for visualization via click chemistry. mdpi.com
The design of such a probe would require careful consideration of the attachment point for the photoreactive group and the reporter tag to minimize interference with the binding of the dipeptide to its target. Once synthesized, these probes could be used in complex biological mixtures, such as cell lysates or even in living cells, to identify and isolate specific protein targets. rsc.org
Analytical Derivatization Strategies for this compound Profiling
The accurate and sensitive detection of this compound in various matrices often requires analytical derivatization to enhance its chromatographic and mass spectrometric properties. Derivatization can improve separation efficiency, increase detection sensitivity, and enable chiral resolution.
Enhancement of Chromatographic Separation (e.g., Reversed-Phase HPLC, UHPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for the analysis of peptides. The separation of this compound can be achieved on C18 columns. In a study detailing the enzymatic synthesis of this compound, RP-HPLC was used to monitor the reaction progress. The dipeptide was successfully separated from the starting materials and the enzyme. The retention time for this compound was reported to be 5.27 minutes under the specified chromatographic conditions.
Table 1: RP-HPLC Separation of this compound
| Component | Retention Time (min) |
|---|---|
| This compound | 5.27 |
| Z-Tyr-pNO (starting material) | 14.5 |
| Antiacanthain (enzyme) | 3.0-4.4 |
For more complex mixtures or for improved resolution and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) can be employed. The smaller particle sizes of UHPLC columns lead to higher separation efficiency. Derivatization of the carboxylic acid or the phenolic hydroxyl group of this compound could be used to alter its hydrophobicity, potentially leading to better peak shape and resolution in RP-HPLC or UHPLC. For instance, esterification of the C-terminus would increase its retention time on a reversed-phase column.
Improvement of Mass Spectrometric Detection Sensitivity
Mass spectrometry (MS) is a highly sensitive and specific detection method. The mass spectrum of this compound shows a molecular ion peak corresponding to its mass-to-charge ratio (m/z) of 414.32. While direct detection is possible, derivatization can significantly enhance the ionization efficiency of the molecule, leading to lower limits of detection. researchgate.net
Strategies to improve the MS sensitivity of this compound include:
Introduction of a Fixed Positive Charge: Derivatizing the N-terminus (after removal of the Z-group) or the C-terminus with a reagent containing a quaternary ammonium (B1175870) group can permanently install a positive charge, which greatly enhances the signal in positive-ion electrospray ionization (ESI)-MS. nih.gov
Charge-Reversal Derivatization: The carboxylic acid can be converted to a cationic derivative, allowing for detection as a positive ion, which can be more sensitive than negative ion detection for certain instruments and matrices. caymanchem.com
Tagging with Easily Ionizable Groups: Reagents that introduce a moiety with high proton affinity can be attached to the tyrosine side chain or the C-terminus to improve ionization efficiency. sigmaaldrich.com
These derivatization approaches can be particularly useful for quantifying low levels of this compound in biological samples. rsc.org
Chiral Separation Techniques for Enantiomeric Purity Assessment
This compound contains two chiral centers, one in the tyrosine residue and one in the valine residue. Therefore, it can exist as four possible stereoisomers (L-Tyr-L-Val, D-Tyr-D-Val, L-Tyr-D-Val, and D-Tyr-L-Val). The assessment of enantiomeric purity is critical, especially in pharmaceutical applications, as different stereoisomers can have different biological activities. nih.gov Chiral chromatography is the most common method for separating enantiomers and diastereomers. csfarmacie.cz
Techniques for the chiral separation of this compound would involve:
Chiral Stationary Phases (CSPs): HPLC or UHPLC columns with a chiral selector chemically bonded to the stationary phase can be used to separate the stereoisomers of this compound. hplc.eusigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including amino acids and peptides. csfarmacie.cz The separation is based on the differential formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase. nih.gov
Chiral Derivatizing Agents: this compound can be reacted with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov
Chiral Mobile Phase Additives: A chiral selector can be added to the mobile phase to achieve separation on an achiral column. The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, leading to different retention times.
The choice of the chiral separation method would depend on the specific stereoisomers to be separated and the available instrumentation. hplc.eusigmaaldrich.com
Applications in Enzyme Inhibitor Design Principles
The dipeptide motif is a common structural element in many enzyme inhibitors, particularly for proteases. nih.gov The sequence Tyr-Val can serve as a recognition element for certain proteases. The design of inhibitors often starts from the structure of a known substrate. By modifying the scissile peptide bond or by introducing non-natural amino acids or functional groups, a substrate can be converted into an inhibitor.
The structure of this compound can be used as a starting point or a building block for the design of enzyme inhibitors based on the following principles:
Transition-State Analogs: The peptide bond between tyrosine and valine can be replaced with a non-hydrolyzable isostere that mimics the tetrahedral transition state of peptide bond cleavage. This can lead to potent and specific inhibitors of proteases.
Structure-Activity Relationship (SAR) Studies: The tyrosine and valine residues can be systematically replaced with other natural or non-natural amino acids to probe the specificity of the enzyme's active site. nih.gov The Z-group and the C-terminal carboxylic acid can also be modified to optimize binding affinity and pharmacokinetic properties. For example, viral proteases often recognize Tyr-Pro sequences, and inhibitors have been designed based on this motif. nih.gov
Incorporation of Warheads: A reactive group (a "warhead") can be attached to the this compound scaffold to create an irreversible inhibitor that covalently modifies the active site of the target enzyme.
By applying these principles, the simple dipeptide this compound can be elaborated into highly specific and potent enzyme inhibitors for therapeutic or research applications. mdpi.com
Design of Protease Inhibitors based on this compound Scaffold
The dipeptide this compound serves as a foundational scaffold in the design and synthesis of targeted protease inhibitors. Its inherent structural features, combining the aromatic side chain of tyrosine and the aliphatic side chain of valine with a benzyloxycarbonyl (Z) protecting group, provide a versatile template for chemical modification and derivatization. Researchers have utilized this scaffold to create more complex molecules aimed at inhibiting specific proteases, particularly those involved in critical disease pathways.
A notable application of a closely related scaffold is in the development of selective caspase inhibitors. google.com Caspases, a family of cysteine proteases, are key regulators of apoptosis (programmed cell death) and inflammation. Dysregulation of caspase activity is implicated in a variety of diseases, making them important therapeutic targets. In this context, tripeptide structures derived from a this compound core have been synthesized to function as targeted inhibitors.
For instance, compounds such as Z-Tyr(OtBu)-Glu(OtBu)-Val-OH have been synthesized as precursors to potent and selective caspase-3 inhibitors. google.com The design strategy involves using the this compound-like structure as a recognition motif that directs the inhibitor to the active site of the target enzyme. The core dipeptide is then elaborated, for example, by adding an aspartic acid residue modified with a "warhead" group like a methyl vinyl sulfone. This warhead is designed to react with a key amino acid residue, such as cysteine, in the enzyme's active site, leading to irreversible inhibition.
The design process leverages the specific substrate preferences of the target protease. The tyrosine and valine residues of the scaffold are intended to interact with the S2 and S1 subpockets of the protease's active site, respectively. The benzyloxycarbonyl group at the N-terminus can also contribute to binding affinity. By modifying the residues at these positions or by extending the peptide chain, the inhibitor can be tailored to fit the unique topology of a specific protease's active site, thereby enhancing its potency and selectivity. nih.gov
Investigation of Selectivity and Potency against Enzyme Subtypes
A critical aspect of developing effective protease inhibitors is ensuring their selectivity for the target enzyme over other, often closely related, enzyme subtypes. Lack of selectivity can lead to off-target effects and potential toxicity. The this compound scaffold and its derivatives have been instrumental in investigations aimed at achieving high selectivity.
In the context of caspase inhibitors, derivatives of the this compound scaffold have been evaluated for their inhibitory activity against a panel of different caspase subtypes. google.com This allows for a detailed assessment of their selectivity profile. For example, a synthesized inhibitor might show high potency against an "executioner" caspase like caspase-3, while exhibiting significantly lower activity against "initiator" caspases (e.g., caspase-9) or "pro-inflammatory" caspases (e.g., caspase-1 and -4). google.com
The selectivity of these inhibitors is determined by the specific interactions between the inhibitor's chemical structure and the amino acid residues lining the active site of the different caspase subtypes. Even subtle differences in the active site architecture between subtypes can be exploited to achieve selectivity. For example, changing the amino acid at the P2 position of an inhibitor from Leucine or Valine to Tyrosine has been shown to switch the selectivity of certain inhibitors from calpains toward cathepsin B, another cysteine protease. nih.gov This highlights the crucial role that individual components of a scaffold like this compound play in determining enzyme specificity.
The potency of these inhibitors is typically quantified by parameters such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki value (the inhibition constant). Research has demonstrated that modifications to the core scaffold can dramatically impact potency. The data below illustrates the inhibitory activity of different compounds, including a reference compound (Z-DEVD-FMK) and novel inhibitors, against various caspase subtypes, showcasing their differing potency and selectivity profiles. google.com
| Compound | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-7 | Caspase-9 | Caspase-10 |
| Z-DEVD-FMK | + | ++ | + | + | + | |
| Compound #53 | + | ++ | + | ++ | ||
| Compound #111 | ++ | |||||
| Compound #123 | ++ | ++ | + | + | ||
| Inhibitory Activity Key: ++ (High), + (Moderate), Blank (Low/None) google.com |
These investigations into selectivity and potency are fundamental to the process of drug discovery, guiding the rational design of more effective and safer therapeutic agents based on scaffolds like this compound.
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data for Z-Tyr-Val-OH Pathway Analysis
The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological roles of this compound. metwarebio.com This holistic analysis can elucidate the complex molecular pathways influenced by the dipeptide, particularly regarding its known antibacterial activity. frontiersin.orgresearchgate.net By combining different layers of biological data, researchers can move from a singular view to a comprehensive understanding of the compound's mechanism of action. metwarebio.com
Multi-omics integration allows for the characterization of molecular changes across different biological strata, providing insights that a single dataset cannot. embopress.org For instance, transcriptomic data can identify genes whose expression is altered in the presence of this compound, while proteomics can reveal changes in protein abundance or post-translational modifications, such as phosphorylation, which are crucial for cell signaling. nih.gov Metabolomics, in turn, can map the broader metabolic shifts that occur, placing the dipeptide's effects within the context of the entire cellular network. nih.gov Pathway analysis is a critical component of these studies, as it helps to interpret the biological significance of the integrated data by mapping the identified molecules onto known biological pathways. metwarebio.com
A hypothetical framework for applying multi-omics to study this compound's antibacterial effects could involve the following:
Transcriptomics: Exposing bacteria to this compound and using RNA-seq to identify differentially expressed genes, potentially revealing stress response or cell wall synthesis pathways that are targeted.
Proteomics: Using mass spectrometry to quantify changes in the bacterial proteome upon exposure, identifying key proteins involved in the response or proteins that may directly interact with the dipeptide.
Metabolomics: Analyzing the metabolic fingerprint of the bacteria to see how central metabolic pathways are disrupted by the compound.
This integrated approach can generate robust mechanistic hypotheses about how this compound exerts its effects, identifying potential targets and resistance mechanisms. embopress.org
| Omics Layer | Potential Research Question | Analytical Approach | Expected Outcome |
|---|---|---|---|
| Transcriptomics | Which genes are transcriptionally regulated in response to this compound? | RNA-sequencing of treated vs. untreated cells followed by differential gene expression analysis. | Identification of genetic pathways (e.g., cell stress, metabolism) affected by the dipeptide. nih.gov |
| Proteomics | Does this compound alter protein expression or post-translational modifications? | Mass spectrometry-based proteomics to quantify protein abundance and modifications like phosphorylation. | Discovery of protein-level regulatory networks and potential direct protein targets. embopress.org |
| Metabolomics | How does this compound impact the overall metabolic state of a cell? | LC-MS or GC-MS to profile changes in endogenous small molecules. | Mapping of disrupted metabolic pathways and understanding of the compound's systemic effects. metwarebio.comnih.gov |
| Integration | How do genomic, transcriptomic, proteomic, and metabolomic changes collectively explain the compound's bioactivity? | Computational tools like COSMOS to build causal networks from multi-omics datasets. embopress.org | A comprehensive, mechanistic model of the dipeptide's mode of action. |
Advanced Computational Approaches for Predictive Modeling
Computational modeling and in silico methods are becoming indispensable for accelerating research and reducing reliance on costly and time-consuming experimental work. scispace.com For this compound, these approaches can be used to predict its physicochemical properties, conformational behavior, and potential biological activities, as well as to design more potent analogs. nih.govdiva-portal.org
Advanced computational techniques applicable to this compound include:
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the dipeptide in various environments, such as in aqueous solution or near a lipid membrane. acs.org This can provide atomic-level insights into its conformational preferences and its interactions with biological targets, which is crucial for understanding its mechanism of action. acs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com For this compound, a QSAR study could be performed on a library of its derivatives to predict the antibacterial activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more effective compounds. nih.gov
Machine Learning (ML) and Deep Learning: ML algorithms can be trained on datasets of known peptides to predict various properties. scispace.com For instance, a model could be developed to predict the lipophilicity (logD) of this compound derivatives, a key parameter for drug design. nih.gov Deep learning models, such as graph convolutional networks, can integrate multi-omics data and protein-protein interaction networks to predict new therapeutic uses for compounds. mdpi.com
These predictive models provide a powerful framework for generating hypotheses and designing targeted experiments, ultimately streamlining the discovery process for novel applications of this compound. nih.gov
| Computational Approach | Application for this compound | Potential Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulate the interaction of this compound with a bacterial cell membrane or a target enzyme. | Elucidation of binding modes, conformational changes, and the energetic basis of interaction. acs.orgacs.org |
| Quantum Mechanics (QM) | Calculate electronic properties and reaction mechanisms with high accuracy. | Understanding of chemical reactivity and bond formation/cleavage during enzymatic synthesis or degradation. |
| QSAR / CoMSIA | Model the relationship between structural features of this compound analogs and their antibacterial potency. | Identification of key structural motifs for bioactivity and prediction of the potency of novel derivatives. nih.gov |
| Machine Learning / Deep Learning | Predict bioactivity, toxicity, or physicochemical properties based on the dipeptide's structure. | Rapid screening of virtual compound libraries and prediction of novel therapeutic applications. scispace.comnih.gov |
Novel Synthetic Strategies for Sustainable Production
The production of peptides has historically involved the use of hazardous solvents and reagents, generating significant chemical waste. brieflands.com A key future direction is the development of novel, sustainable synthetic strategies for this compound that are more environmentally friendly and efficient. nih.govadvancedchemtech.com
Research has already demonstrated the successful synthesis of this compound using enzymatic methods, which represents a significant step towards greener chemistry. frontiersin.orgresearchgate.netnih.gov The use of proteases, such as antiacanthain and granulosain, allows the synthesis to be performed under mild conditions, often in aqueous or biphasic systems, which reduces the reliance on harsh organic solvents. frontiersin.orgnih.gov One study reported maximal peptide yields of 72% and 60% using soluble antiacanthain and granulosain, respectively, in a biphasic system of ethyl ethanoate and buffer. researchgate.net
Future research in this area should focus on:
Enzyme Immobilization: Immobilizing the enzymes on solid supports like glyoxyl-silica can improve their stability and allow for their reuse across multiple reaction cycles, further enhancing the sustainability and cost-effectiveness of the process. frontiersin.orgnih.gov
Flow Chemistry: Transitioning from batch synthesis to continuous flow systems can reduce waste and improve control over reaction parameters, leading to higher purity and yields. advancedchemtech.com
Greener Solvents: Further exploration of benign solvent systems, including water-based methods, can drastically reduce the environmental impact of the synthesis. nih.govadvancedchemtech.com The development of protecting groups compatible with aqueous synthesis, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, exemplifies this trend. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields in solution-phase peptide synthesis. mdpi.com
By optimizing these greener methodologies, the production of this compound can become a model for the sustainable manufacturing of therapeutic peptides.
| Synthetic Strategy | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Sustainability Aspect |
|---|---|---|---|---|
| Traditional Chemical Synthesis (LPPS/SPPS) | Coupling reagents (e.g., DIC, TBTU), organic solvents (e.g., DMF, DCM). brieflands.commdpi.com | Often requires anhydrous conditions and multiple protection/deprotection steps. | Variable, can be high but requires extensive purification. | Generates significant hazardous waste; high consumption of solvents. brieflands.com |
| Enzymatic Synthesis (Kinetic Control) | Proteases (e.g., antiacanthain, granulosain), activated acyl donor (Z-Tyr-pNO). frontiersin.orgnih.gov | Biphasic system (50% v/v ethyl ethanoate in buffer), pH 8.0, 40°C. researchgate.netnih.gov | Up to 72% (with soluble antiacanthain). researchgate.net | Mild conditions, reduced organic solvent use, biodegradable catalyst. frontiersin.org |
| Microwave-Assisted Synthesis | Condensing agents (e.g., TiCl4), various solvents. mdpi.com | Microwave irradiation, rapid heating (e.g., 20-40 min). mdpi.com | High yields reported for various dipeptides. | Dramatically reduced reaction times, increased energy efficiency. mdpi.com |
| Aqueous Synthesis | Water-compatible protecting groups (e.g., Smoc), water as solvent. nih.gov | Aqueous conditions, room temperature. | High yields reported for various peptides. | Eliminates hazardous organic solvents, simplifying purification. nih.govadvancedchemtech.com |
Exploration of this compound in Interdisciplinary Research Fields
The unique properties of dipeptides make them attractive building blocks for applications beyond pharmacology, particularly in materials science and nanotechnology. dergipark.org.trnih.govresearchgate.net The molecular self-assembly of dipeptides into well-ordered nanostructures like nanotubes, nanofibrils, and hydrogels is a burgeoning field of research. dergipark.org.trrsc.orgnih.gov These materials are valued for their biocompatibility, biodegradability, and the ease with which their functionality can be tuned. dergipark.org.trresearchgate.net
This compound, with its combination of an aromatic residue (Tyrosine) and a hydrophobic residue (Valine), possesses the key structural motifs that often drive self-assembly through π-π stacking and hydrophobic interactions. chemisgroup.usmdpi.com This suggests a strong potential for this compound to form novel biomaterials. Future interdisciplinary research could explore:
Self-Assembling Nanostructures: Investigating the conditions (e.g., pH, concentration, solvent) under which this compound self-assembles and characterizing the resulting morphologies (e.g., using electron microscopy). Dipeptides are known to form a variety of structures, and this compound could yield novel nanomaterials. dergipark.org.trchemisgroup.us
Hydrogel Formation: Minimalistic dipeptides can form stable hydrogels with potential applications in tissue engineering and regenerative medicine. researchgate.net Exploring the gelation properties of this compound could lead to new injectable biomaterials.
Drug Delivery Systems: Self-assembled dipeptide nanostructures can encapsulate therapeutic agents, offering a biocompatible vehicle for targeted drug delivery. dergipark.org.tr The inherent antibacterial nature of this compound could be combined with its potential as a nanocarrier to create multifunctional therapeutic systems.
Bioelectronics and Biosensing: Peptide nanostructures have shown promise in the fabrication of electronic devices and biosensors. nih.govnih.gov The specific properties of this compound-based materials could be harnessed for these advanced technological applications.
By exploring these avenues, research into this compound can bridge the gap between peptide chemistry and materials science, unlocking a new range of functionalities and applications. rsc.orgresearchgate.net
| Research Field | Potential Application | Underlying Principle | Key Dipeptide Properties |
|---|---|---|---|
| Materials Science | Formation of novel microporous organic materials. researchgate.net | Supramolecular self-assembly via non-covalent interactions. researchgate.net | Hydrophobic and aromatic residues, hydrogen bonding capacity. |
| Nanotechnology | Fabrication of nanotubes, nanovesicles, or nanofibrils. dergipark.org.trresearchgate.net | Spontaneous self-organization of dipeptide building blocks. nih.govchemisgroup.us | Simplicity, low cost of synthesis, biocompatibility. researchgate.net |
| Biomedical Engineering | Development of hydrogels for tissue engineering or as nanocarriers for drug delivery. dergipark.org.trresearchgate.net | Self-assembly into biocompatible, functional nanostructures. rsc.org | Biocompatibility, biodegradability, tunable functionality. dergipark.org.tr |
| Bioelectronics | Use as a component in organic electronic devices or biosensors. nih.gov | Ordered assembly can create materials with unique electronic or optical properties. nih.gov | Structural rigidity, potential for ordered π-π stacking from the tyrosine residue. |
Q & A
Q. How can researchers ensure reproducibility of this compound’s reported anti-inflammatory activity?
- Methodological Answer :
- Publish detailed protocols (ARRIVE guidelines): include cell line authentication (e.g., STR profiling), passage numbers, and serum batch details .
- Share raw data (e.g., flow cytometry FCS files) in public repositories like Zenodo with DOIs .
Q. What controls are essential when testing this compound in in vivo models?
- Methodological Answer :
- Include vehicle controls (e.g., saline with equivalent DMSO concentration) and reference compounds (e.g., dexamethasone for inflammation studies) .
- Randomize animal groups to minimize cage effects and use blinded scoring for histopathology .
Advanced Method Development
Q. How can computational tools predict this compound’s metabolic stability, and what experimental validation is required?
- Methodological Answer :
- Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., tyrosine hydroxylation) .
- Validate predictions with liver microsome assays (human/rat) and UPLC-QTOF analysis of metabolites .
Q. What strategies improve the scalability of this compound synthesis for preclinical studies?
- Methodological Answer :
- Transition from solution-phase to solid-phase synthesis for multi-gram batches; optimize resin swelling (e.g., Wang resin in DMF) and coupling cycles .
- Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., FTIR for reagent consumption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
